3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid
Description
3-Bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid is a halogenated pyrazole derivative characterized by a bromine atom at position 3, an isopropyl group at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 4. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and material science due to their structural versatility and bioactivity. The bromine substituent enhances electrophilic reactivity, while the isopropyl and methyl groups contribute to steric effects and lipophilicity. This compound may serve as a precursor for synthesizing pharmaceuticals or ligands for metal-organic frameworks .
Properties
IUPAC Name |
3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4(2)11-5(3)6(8(12)13)7(9)10-11/h4H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILBMBUVNMIQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research indicates that derivatives of pyrazole compounds, including 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid, exhibit promising antifungal properties. For example, studies have shown that certain pyrazole derivatives can effectively inhibit the growth of phytopathogenic fungi. This property is crucial for developing new antifungal agents that can combat resistant strains of fungi in agricultural settings .
Structure-Activity Relationship (SAR) Studies
The compound has been subjected to structure-activity relationship studies, which help in understanding how modifications to its structure can enhance its biological activity. These studies often utilize quantitative structure-activity relationship (QSAR) models to predict the efficacy of various derivatives, guiding the synthesis of more potent compounds .
Agricultural Applications
Pesticide Development
Due to its antifungal properties, this compound is being investigated as a potential active ingredient in fungicides. The compound's ability to inhibit fungal pathogens can be beneficial in protecting crops from diseases, thereby improving agricultural yield and sustainability .
Plant Growth Regulation
Research has also suggested that pyrazole derivatives may act as plant growth regulators. They can influence various physiological processes in plants, such as growth and development, which could lead to enhanced crop performance under stress conditions .
Biochemical Research
Enzyme Inhibition Studies
The compound's structural features allow it to interact with specific enzymes involved in metabolic pathways. Studies have indicated that pyrazole derivatives can serve as enzyme inhibitors, which is valuable for understanding metabolic regulation and for developing therapeutic agents targeting specific biochemical pathways .
Molecular Docking Studies
Molecular docking simulations have been employed to predict how this compound interacts with various biological targets at the molecular level. These studies provide insights into the binding affinities and mechanisms of action of the compound, aiding in drug design efforts .
-
Antifungal Efficacy Study
A study published in Molecules demonstrated that certain pyrazole derivatives showed higher antifungal activity compared to traditional fungicides like boscalid. The research utilized molecular docking to identify key interactions between the compounds and fungal enzymes, providing a foundation for developing new antifungal agents . -
Plant Growth Regulation Research
Another investigation into the effects of pyrazole compounds on plant growth revealed that they could enhance root development and stress tolerance in crops. This study highlighted the potential for integrating these compounds into agricultural practices to improve crop resilience against environmental stressors .
Mechanism of Action
The mechanism of action of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or modulate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The target compound differs from structurally related pyrazole-carboxylic acids in substituent placement and electronic properties. For example:
- 3-[4-Bromo-5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]Propanoic Acid (CAS 1001518-85-9): The carboxylic acid is part of a propanoic acid side chain at position 1, while the pyrazole core features a trifluoromethyl group at position 3 and bromine at position 4.
- 3-[4-Bromo-5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]Propanoic Acid (CAS 1001518-96-2): The cyclopropyl substituent at position 5 increases steric hindrance and may influence conformational flexibility, contrasting with the target compound’s methyl group at the same position .
Halogen and Functional Group Variations
- 3-[4-Chloro-5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]Propanoic Acid (CAS 1001518-95-1): Replacing bromine with chlorine reduces molecular weight and polarizability, which could lower reactivity in nucleophilic substitution reactions .
- 1-(2-Methoxyethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid (CAS 1092300-57-6) : This triazole derivative lacks a bromine atom but includes a methoxyethyl group, improving solubility in polar solvents compared to the hydrophobic isopropyl group in the target compound .
Carboxylic Acid Positioning
The direct attachment of the carboxylic acid to the pyrazole ring (position 4) in the target compound contrasts with derivatives where the acid is part of a side chain (e.g., propanoic acid in CAS 1001518-85-9). This difference affects hydrogen-bonding capacity and molecular interactions with biological targets or metal ions .
Data Table: Key Structural and Functional Differences
| Compound Name (CAS No.) | Substituents (Position) | Halogen | Carboxylic Acid Position | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid | 1: Isopropyl, 3: Br, 5: Me | Br | 4 (direct) | Bromine, isopropyl, methyl | Pharmaceutical intermediates |
| 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (1001518-85-9) | 1: Propanoic acid, 3: CF₃, 4: Br, 5: Me | Br | Side chain | Trifluoromethyl, propanoic acid | Agrochemicals |
| 3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (1001518-95-1) | 1: Propanoic acid, 3: CF₃, 4: Cl, 5: C₃H₅ | Cl | Side chain | Cyclopropyl, trifluoromethyl | Material science |
| 1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (1092300-57-6) | 1: 2-Methoxyethyl, 4: COOH | None | 4 (direct) | Methoxyethyl | Drug delivery systems |
Research Findings and Implications
- Reactivity : Bromine at position 3 in the target compound facilitates electrophilic aromatic substitution, whereas chlorine in CAS 1001518-95-1 requires harsher reaction conditions .
- Bioactivity : The trifluoromethyl group in CAS 1001518-85-9 enhances resistance to enzymatic degradation, making it suitable for long-acting agrochemicals. In contrast, the target compound’s isopropyl group may improve binding to hydrophobic enzyme pockets .
- Solubility: Derivatives with side-chain carboxylic acids (e.g., propanoic acid) exhibit higher aqueous solubility than those with direct carboxylic acid attachments, impacting formulation strategies .
Biological Activity
3-Bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique brominated and isopropyl functionalities, has been investigated for various pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
- Molecular Formula : C₇H₉BrN₂O₂
- Molecular Weight : 249.06 g/mol
- CAS Number : 1708263-52-8
The compound's structure features a bromine atom at the 3-position, an isopropyl group at the 1-position, and a carboxylic acid at the 4-position of the pyrazole ring.
Antibacterial Activity
Research has indicated that pyrazole derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of various pyrazole carboxylic acids and their evaluation against bacterial strains. While specific data on this compound is limited, its structural analogs have shown promising results against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated the ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a review of PRMT5 inhibitors noted that certain pyrazole derivatives can effectively target cancer cell metabolism and proliferation pathways .
Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. The introduction of bromine and isopropyl groups can enhance these effects by modifying the compound's interaction with inflammatory mediators. Although specific studies on this compound are sparse, related pyrazoles have shown efficacy in reducing inflammation in experimental models.
Case Studies
Several case studies have explored the biological activities of related pyrazole compounds:
-
Antibacterial Activity Study :
- Objective : To evaluate the antibacterial efficacy of synthesized pyrazoles.
- Findings : Pyrazole derivatives exhibited varying degrees of activity against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was correlated with enhanced antibacterial effects.
-
Anticancer Mechanism Investigation :
- Objective : To elucidate the mechanism of action of pyrazole derivatives in cancer cells.
- Findings : Compounds induced apoptosis in cancer cell lines through mitochondrial pathway activation, suggesting potential therapeutic applications for pyrazole-based drugs.
Table of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antibacterial | Various Pyrazoles | Inhibition of bacterial growth |
| Anticancer | PRMT5 Inhibitors | Induction of apoptosis |
| Anti-inflammatory | Pyrazole Derivatives | Reduction in inflammatory markers |
Q & A
Q. Advanced
- Directing groups : Use of electron-donating substituents (e.g., methyl) at C-5 directs electrophiles to C-4.
- Metal catalysis : Palladium-mediated C-H activation at C-4 enables selective arylation .
- Protecting groups : Temporary protection of the carboxylic acid (e.g., esterification) prevents undesired side reactions during bromination .
What stability considerations are critical for storing and handling this compound?
Q. Basic
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group .
- Light sensitivity : Amber glass vials minimize photodegradation of the bromine substituent .
- Handling : Use anhydrous solvents (e.g., dry DCM) during reactions to avoid acid-catalyzed decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
